molecular formula C14H7Cl3N2 B1454504 4,7-Dichloro-2-(4-chlorophenyl)quinazoline CAS No. 885277-72-5

4,7-Dichloro-2-(4-chlorophenyl)quinazoline

Cat. No. B1454504
CAS RN: 885277-72-5
M. Wt: 309.6 g/mol
InChI Key: YOGUTECHLRFSNY-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the CAS Number: 885277-72-5 . It has a molecular weight of 309.58 . The compound is a light yellow solid .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular formula of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline is C14H7Cl3N2 . The Inchi Code is 1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H .


Physical And Chemical Properties Analysis

4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a light yellow solid . The boiling point and other specific physical and chemical properties are not available in the current search results.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4,7-Dichloro-2-(4-chlorophenyl)quinazoline , have been studied for their potential anticancer properties. These compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation . For instance, they have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell migration .

Antibacterial Agents

The structure of quinazoline allows for the synthesis of molecules that possess significant antibacterial activity. Research has indicated that quinazoline derivatives can be effective against drug-resistant bacterial strains, making them promising candidates for the development of new antibiotics .

Antifungal Applications

Similar to their antibacterial properties, quinazoline compounds have also been explored for their antifungal activities. They can serve as the basis for creating novel treatments against fungal infections, which are becoming increasingly resistant to current medications .

Antiviral Agents

The versatility of quinazoline derivatives extends to antiviral applications. These compounds have been investigated for their ability to inhibit the replication of various viruses, offering a pathway to new antiviral drugs .

Anti-Inflammatory and Analgesic

Quinazolines have demonstrated anti-inflammatory and analgesic effects, which could be harnessed in the development of new pain management and anti-inflammatory medications .

Anticonvulsant Properties

The neurological effects of quinazoline derivatives include anticonvulsant properties. They have the potential to be used in the treatment of epilepsy and other seizure-related disorders .

Anti-Parkinsonism

Some quinazoline compounds have shown promise in the treatment of Parkinson’s disease by affecting dopaminergic pathways in the brain, offering hope for new therapeutic strategies .

Antioxidant Properties

Quinazoline derivatives can act as antioxidants, helping to neutralize free radicals in the body. This property is beneficial in preventing oxidative stress, which is linked to various chronic diseases .

properties

IUPAC Name

4,7-dichloro-2-(4-chlorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUTECHLRFSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680005
Record name 4,7-Dichloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-2-(4-chlorophenyl)quinazoline

CAS RN

885277-72-5
Record name 4,7-Dichloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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